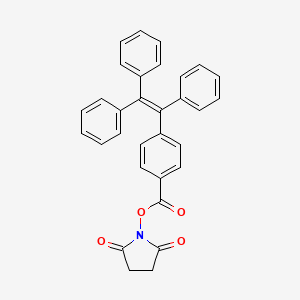

2,5-Dioxopyrrolidin-1-yl 4-(1,2,2-triphenylvinyl)benzoate

説明

2,5-Dioxopyrrolidin-1-yl 4-(1,2,2-triphenylvinyl)benzoate is a benzoate ester derivative featuring a 1,2,2-triphenylvinyl (TPE) moiety and a dioxopyrrolidinyl succinimidyl ester group. The TPE unit is a hallmark of Aggregation-Induced Emission (AIE) luminogens (AIEgens), which exhibit enhanced emission in aggregated or solid states due to restricted intramolecular motion (RIM) . The succinimidyl ester group enhances reactivity, enabling covalent conjugation with biomolecules or polymers, making this compound a promising candidate for bioimaging, biosensing, and optoelectronic applications .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(1,2,2-triphenylethenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23NO4/c33-27-20-21-28(34)32(27)36-31(35)26-18-16-25(17-19-26)30(24-14-8-3-9-15-24)29(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H,20-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMHDDYZINMVBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(1,2,2-triphenylvinyl)benzoate typically involves the reaction of 4-(1,2,2-triphenylvinyl)benzoic acid with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for 2,5-Dioxopyrrolidin-1-yl 4-(1,2,2-triphenylvinyl)benzoate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.

化学反応の分析

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-(1,2,2-triphenylvinyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoate ester group.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction:

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Hydrolysis: The major products of hydrolysis are 4-(1,2,2-triphenylvinyl)benzoic acid and 2,5-dioxopyrrolidin-1-ol.

Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.

科学的研究の応用

2,5-Dioxopyrrolidin-1-yl 4-(1,2,2-triphenylvinyl)benzoate has several applications in scientific research:

作用機序

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(1,2,2-triphenylvinyl)benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it has been shown to suppress cell growth and increase cell-specific glucose uptake rate and intracellular adenosine triphosphate levels during monoclonal antibody production . Additionally, it can modulate the galactosylation of monoclonal antibodies, which is a critical quality attribute of therapeutic antibodies .

類似化合物との比較

Comparison with Structurally Similar AIEgens

The compound’s structural analogs share the TPE core but differ in substituents, which modulate photophysical properties and applications. Below is a detailed comparison:

Table 1: Structural and Photophysical Properties of TPE-Based AIEgens

*Note: Emission wavelengths and quantum yields are approximate, based on structural analogs and AIEgen trends .

Key Differences and Implications:

Functional Groups and Reactivity: The succinimidyl ester in 2,5-Dioxopyrrolidin-1-yl 4-(1,2,2-triphenylvinyl)benzoate facilitates amine-targeted bioconjugation, unlike TPE-TPA-DCM or TPETPAFN, which prioritize optoelectronic tuning via electron-deficient groups (e.g., malononitrile) . TPE’s simple phenyl substituents lack reactive handles, limiting its utility to fundamental studies .

Emission Profiles :

- The benzoate ester’s electron-withdrawing nature may redshift emission compared to bare TPE (~480–520 nm vs. ~460–500 nm) .

- TPE-TPA-DCM’s extended conjugation and strong electron-accepting groups push emission to the near-infrared (~600–650 nm), ideal for in vivo imaging .

Quantum Efficiency :

- The compound’s quantum yield (~15–25%) is moderate compared to TPETPAFN (~25–35%), likely due to differences in substituent-induced rigidity and aggregation propensity .

Applications :

- Biomedical : The succinimidyl ester group positions the compound as a reactive intermediate for fluorescent probes or drug carriers, whereas TPETPAFN’s high brightness suits cellular imaging .

- Optoelectronics : TPE-TPA-DCM’s red emission is preferred for OLEDs, while the target compound’s shorter wavelength may favor blue-green devices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。